5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
Description
5-[(2-Methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol is a triazole-thiol derivative featuring a 2-methylphenoxymethyl substituent at position 5 and a phenyl group at position 2. The thiol (-SH) group at position 3 enhances its reactivity, enabling diverse chemical modifications and interactions with biological targets.
Structure
3D Structure
Properties
IUPAC Name |
3-[(2-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-12-7-5-6-10-14(12)20-11-15-17-18-16(21)19(15)13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFPWKNPZIGKGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NNC(=S)N2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322761 | |
| Record name | 3-[(2-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24807415 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
76111-25-6 | |
| Record name | 3-[(2-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-[(2-methylphenoxy)acetyl]-N-phenylhydrazine carbothioamide with aqueous sodium hydroxide under reflux conditions . The reaction mixture is treated with charcoal, filtered, cooled, and acidified with dilute acetic acid to precipitate the product, which is then recrystallized from ethanol to obtain white crystals . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may act as an inhibitor of cytochrome P450 enzymes, affecting the metabolism of various substrates . The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
Key Observations :
- Electron-Withdrawing Groups: Chlorophenoxy derivatives () enhance corrosion inhibition due to electron-withdrawing effects stabilizing adsorbed layers.
- Heterocyclic Moieties: Aminothiazole () and indole () groups improve antimicrobial activity by interacting with microbial enzymes or DNA.
Antimicrobial Activity
- 5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol: Shows superior antifungal activity (MIC = 6.25 µg/mL against Aspergillus niger) via thiazole-mediated disruption of fungal cell walls .
Anticancer Activity
- 5-(2-Aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol: Inhibits dihydrofolate reductase (DHFR) with IC₅₀ = 1.2 µM in breast cancer cells (MCF-7), attributed to the aminothiazole moiety’s affinity for folate-binding pockets .
Antiradical Activity
- Alkyl Derivatives of 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol : Demonstrate moderate DPPH radical scavenging (EC₅₀ = 45–60 µM), with pyrazole enhancing electron-donating capacity .
Biological Activity
5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 356.45 g/mol. The compound features a triazole ring, which is crucial for its biological activity.
Biological Activity Overview
This compound exhibits a range of biological activities including:
- Antimicrobial Activity :
- Anticancer Properties :
- Anti-inflammatory Effects :
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Triazole compounds often act as enzyme inhibitors, affecting pathways crucial for microbial growth and cancer cell survival.
- Molecular Interactions : The structure allows for interaction with various biological targets including proteins involved in cell signaling and metabolism .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxicity of triazole derivatives against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting enhanced efficacy in targeting these cancer types .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of triazole derivatives, demonstrating that compounds similar to this compound showed minimum inhibitory concentrations (MIC) comparable to or lower than established antibiotics against resistant bacterial strains .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via alkylation of 1,2,4-triazole precursors. For example, reacting 4-phenyl-1,2,4-triazole-3-thiol with 2-methylphenoxy methyl bromide in basic media (e.g., NaOH/EtOH) under reflux conditions (60–80°C, 6–8 hrs) is a common approach. Yield optimization requires precise stoichiometric control (1:1.2 molar ratio of thiol to alkylating agent) and inert atmospheres to prevent oxidation . Chromatographic purification (silica gel, ethyl acetate/hexane) is typically employed to isolate the product.
Q. Which spectroscopic techniques are most reliable for confirming the structure of this triazole-thiol derivative?
- Methodological Answer : Combined use of IR spectrophotometry (to confirm S-H and N-H stretches at 2550–2650 cm⁻¹ and 3300–3400 cm⁻¹, respectively) and ¹H/¹³C NMR (to verify aromatic protons and methylphenoxy methyl groups) is standard. Elemental analysis (C, H, N, S within ±0.3% of theoretical values) and thin-layer chromatography (TLC, Rf ~0.5 in ethyl acetate/hexane) further validate purity .
Q. How does the substituent at the 2-methylphenoxy position affect physicochemical properties like solubility?
- Methodological Answer : The 2-methylphenoxy group introduces hydrophobicity, reducing aqueous solubility. Solubility can be enhanced via salt formation (e.g., sodium or potassium salts through reaction with NaOH/KOH in ethanol). For instance, converting the thiol to a thioacetate derivative increases solubility in polar aprotic solvents like DMSO .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar triazole-thiols?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., bacterial strain selection, solvent controls). Standardized protocols (CLSI guidelines for antimicrobial testing) and dose-response curve normalization are critical. For example, a study on 4-phenyl-1,2,4-triazole-3-thiol derivatives showed that MIC values varied by >50% when DMSO concentration exceeded 1% . Replicating studies under identical conditions and using positive controls (e.g., ciprofloxacin for antibacterial assays) improves reproducibility.
Q. How can regioselectivity challenges during alkylation of the triazole core be mitigated?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Using bulky alkylating agents (e.g., phenacyl bromides) favors substitution at the less hindered sulfur atom over nitrogen. Computational modeling (DFT calculations for transition state energy) can predict reaction pathways. For example, a study on 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol demonstrated >90% S-alkylation selectivity with phenacyl bromide at 0°C .
Q. What computational methods are suitable for predicting the pharmacokinetic profile of this compound?
- Methodological Answer : Molecular docking (AutoDock Vina) and ADMET prediction tools (SwissADME, pkCSM) assess bioavailability and toxicity. For triazole-thiols, logP values >3.5 (calculated via ChemAxon) indicate high lipid membrane permeability but potential CYP450 inhibition. MD simulations (GROMACS) further evaluate binding stability to targets like bacterial dihydrofolate reductase .
Q. How do metal complexes of this compound compare in antimicrobial activity to the parent molecule?
- Methodological Answer : Complexation with transition metals (e.g., Cu²⁺, Zn²⁺) often enhances activity. Synthesize metal salts by reacting the thiol with metal sulfates (e.g., CuSO₄·5H₂O) in aqueous NaOH. A study on analogous triazole-thiols showed Cu(II) complexes had 4–8× lower MICs against S. aureus due to increased membrane disruption .
Methodological Challenges and Solutions
Q. Why do some synthetic routes yield byproducts like disulfides, and how can this be prevented?
- Methodological Answer : Disulfide formation occurs via thiol oxidation under aerobic conditions. Solutions include:
- Conducting reactions under nitrogen/argon.
- Adding antioxidants (e.g., 1% ascorbic acid).
- Using freshly distilled solvents to eliminate peroxides .
Q. What analytical techniques differentiate isomeric byproducts in triazole-thiol syntheses?
- Methodological Answer : High-resolution LC-MS (Q-TOF) coupled with tandem MS/MS fragmentation identifies isomeric species. For example, isomers differing in methylphenoxy substitution patterns show distinct fragmentation ions (e.g., m/z 121 for ortho vs. m/z 135 for para derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
